4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one
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Overview
Description
4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one is an organic compound with a furanone structure It is characterized by the presence of a hydroxyl group at the 4-position and a pent-4-en-1-yl substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan-2(5H)-one and pent-4-en-1-ol.
Reaction Conditions: The hydroxylation of furan-2(5H)-one at the 4-position can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The furanone ring can be reduced to a dihydrofuranone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
Oxidation: Formation of 4-oxo-3-(pent-4-en-1-yl)furan-2(5H)-one
Reduction: Formation of 4-hydroxy-3-(pent-4-en-1-yl)dihydrofuran-2(5H)-one
Substitution: Formation of 4-chloro-3-(pent-4-en-1-yl)furan-2(5H)-one
Scientific Research Applications
4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the reactivity and stability of furanone derivatives.
Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position can form hydrogen bonds with biological molecules, influencing their activity. The furanone ring can undergo various chemical transformations, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(pent-4-en-1-yl)furan-2(5H)-one: Unique due to the presence of both a hydroxyl group and a pent-4-en-1-yl substituent.
4-Hydroxy-3-methylfuran-2(5H)-one: Similar structure but with a methyl group instead of a pent-4-en-1-yl group.
3-(Pent-4-en-1-yl)furan-2(5H)-one: Lacks the hydroxyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other furanone derivatives. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
828916-62-7 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-hydroxy-4-pent-4-enyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-2-3-4-5-7-8(10)6-12-9(7)11/h2,10H,1,3-6H2 |
InChI Key |
WOLQYDXVCXCEFS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=C(COC1=O)O |
Origin of Product |
United States |
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